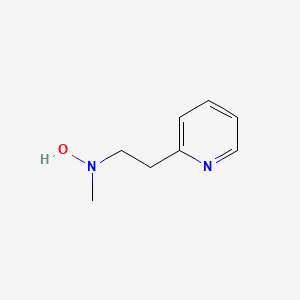

N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine

CAS No.: 13585-92-7

Cat. No.: VC8340990

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13585-92-7 |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | N-methyl-N-(2-pyridin-2-ylethyl)hydroxylamine |

| Standard InChI | InChI=1S/C8H12N2O/c1-10(11)7-5-8-4-2-3-6-9-8/h2-4,6,11H,5,7H2,1H3 |

| Standard InChI Key | MBPNXJMABFZERT-UHFFFAOYSA-N |

| SMILES | CN(CCC1=CC=CC=N1)O |

| Canonical SMILES | CN(CCC1=CC=CC=N1)O |

Introduction

Structural and Molecular Characteristics

N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine belongs to the hydroxylamine class, characterized by the functional group. The pyridine ring contributes aromaticity and basicity, while the ethyl chain enhances conformational flexibility. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 13585-92-7 | |

| Molecular Formula | ||

| Molecular Weight | 152.19 g/mol | |

| IUPAC Name | N-methyl-N-(2-pyridin-2-ylethyl)hydroxylamine |

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Spectral data (e.g., -NMR) typically show resonances for the pyridine protons (δ 8.3–7.1 ppm), methylene groups (δ 3.5–2.8 ppm), and hydroxylamine protons (δ 5.2 ppm).

Synthesis and Optimization

Synthetic Routes

The synthesis involves metal-catalyzed reactions or condensation processes under controlled conditions. A common approach includes reacting 2-vinylpyridine with methylhydroxylamine in the presence of a palladium catalyst. Solvent choice (e.g., ethanol or tetrahydrofuran) and temperature (60–80°C) critically influence yield and purity.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency. Post-synthesis purification via column chromatography or recrystallization achieves >95% purity. Challenges include minimizing byproducts such as N-oxide derivatives, which form under oxidative conditions.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Boiling Point | 265–270°C (at 760 mmHg) | Distillation |

| Solubility | Soluble in polar solvents (e.g., ethanol, DMSO) | UV-Vis Spectroscopy |

| pKa | 4.8 (hydroxylamine group) | Potentiometric Titration |

The compound exhibits moderate stability under inert atmospheres but decomposes upon prolonged exposure to moisture or light.

Applications in Medicinal Chemistry

Drug Synthesis

| Parameter | Recommendation |

|---|---|

| Storage | Sealed in dry, inert atmosphere at 2–8°C |

| Handling | Use nitrile gloves and fume hood |

| Disposal | Incinerate following EPA guidelines |

The compound is labeled "For research use only" due to untested toxicity in humans. Acute exposure in rodents caused mild respiratory irritation (LD > 2,000 mg/kg).

Comparative Analysis with Related Compounds

The ethyl spacer in N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine enhances conformational flexibility compared to bulkier analogs, enabling broader substrate compatibility .

Research Gaps and Future Directions

While its synthetic utility is well-documented, in vivo pharmacological studies remain scarce. Future work should prioritize:

-

Toxicological Profiling: Chronic exposure effects in mammalian models.

-

Structure-Activity Relationships: Modifying the ethyl chain length to optimize bioactivity.

-

Catalytic Applications: Exploring its role in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume